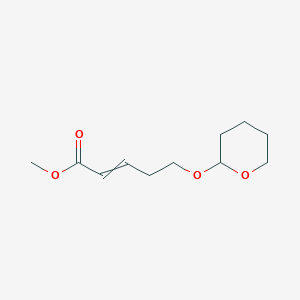
Methyl 5-(oxan-2-yloxy)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(oxan-2-yloxy)pent-2-enoate is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . It is an ester derivative, specifically an α,β-unsaturated carboxylic ester, which means it contains a conjugated system of a carbon-carbon double bond and a carbonyl group . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(oxan-2-yloxy)pent-2-enoate typically involves the esterification of 5-(oxan-2-yloxy)pent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(oxan-2-yloxy)pent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 5-(oxan-2-yloxy)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(oxan-2-yloxy)pent-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated system allows for various chemical reactions, such as Michael addition, where nucleophiles add to the β-carbon of the ester. This reactivity is crucial for its applications in organic synthesis and other fields .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Another α,β-unsaturated ester with similar reactivity but a simpler structure.
Ethyl 2-butenoate: Similar ester with a different alkyl group.
Methyl crotonate: Another ester with a conjugated system.
Uniqueness
Methyl 5-(oxan-2-yloxy)pent-2-enoate is unique due to the presence of the oxan-2-yloxy group, which imparts different chemical properties and reactivity compared to simpler esters. This makes it a valuable compound in various synthetic applications.
Properties
CAS No. |
62592-79-4 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-(oxan-2-yloxy)pent-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-13-10(12)6-2-4-8-14-11-7-3-5-9-15-11/h2,6,11H,3-5,7-9H2,1H3 |
InChI Key |
AIQMFMPCIXBZSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















